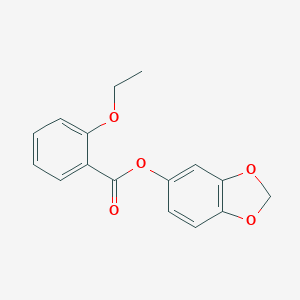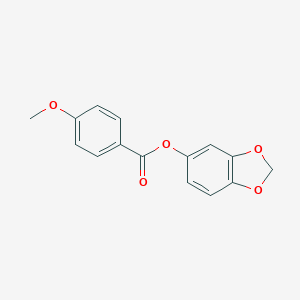
1,3-Benzodioxol-5-yl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxol-5-yl 4-methoxybenzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as methylone or bk-MDMA and belongs to the class of substituted cathinones. The compound has a molecular formula of C13H15NO3 and a molecular weight of 221.26 g/mol. In
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxol-5-yl 4-methoxybenzoate is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This means that the compound inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. This mechanism of action is similar to that of MDMA, which is a known recreational drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-Benzodioxol-5-yl 4-methoxybenzoate have been studied extensively. The compound has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain. This leads to a feeling of euphoria and increased energy levels. However, the compound has also been shown to have negative effects on the cardiovascular system, including an increase in heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Benzodioxol-5-yl 4-methoxybenzoate in lab experiments is its structural similarity to MDMA. This allows researchers to study the effects of MDMA without using the actual drug, which is illegal in many countries. However, one of the limitations of using this compound is its potential for abuse. The compound has been shown to have similar effects to MDMA, which is a known recreational drug. Researchers must be careful when using this compound in lab experiments to ensure that it is not misused.
Direcciones Futuras
There are several future directions for research on 1,3-Benzodioxol-5-yl 4-methoxybenzoate. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. The compound has been shown to have similar effects to MDMA, which has been investigated for its potential use in the treatment of these disorders. Another area of interest is its potential for neurotoxicity. Further research is needed to fully understand the long-term effects of this compound on the brain.
Conclusion
In conclusion, 1,3-Benzodioxol-5-yl 4-methoxybenzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been investigated for its potential use in the treatment of various psychiatric disorders and in studies related to drug addiction and neurotoxicity. While the compound has several advantages for lab experiments, researchers must be careful when using it to ensure that it is not misused. Further research is needed to fully understand the effects of this compound on the brain and its potential for therapeutic use.
Métodos De Síntesis
The synthesis of 1,3-Benzodioxol-5-yl 4-methoxybenzoate involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine. The reaction is carried out in the presence of a reducing agent and a solvent such as ethanol or isopropanol. The product is then purified using various methods such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1,3-Benzodioxol-5-yl 4-methoxybenzoate has been widely used in scientific research due to its structural similarity to MDMA (3,4-methylenedioxymethamphetamine). The compound has been investigated for its potential use in the treatment of various psychiatric disorders such as depression and anxiety. It has also been used in studies related to drug addiction and neurotoxicity.
Propiedades
Fórmula molecular |
C15H12O5 |
|---|---|
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-yl 4-methoxybenzoate |
InChI |
InChI=1S/C15H12O5/c1-17-11-4-2-10(3-5-11)15(16)20-12-6-7-13-14(8-12)19-9-18-13/h2-8H,9H2,1H3 |
Clave InChI |
KBGQFNDLAZOOKL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OCO3 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 5-[(1-naphthylacetyl)amino]isophthalate](/img/structure/B290631.png)

![4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate](/img/structure/B290635.png)

![4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate](/img/structure/B290637.png)
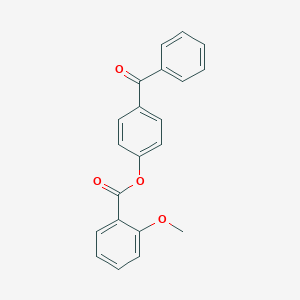
![N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B290641.png)

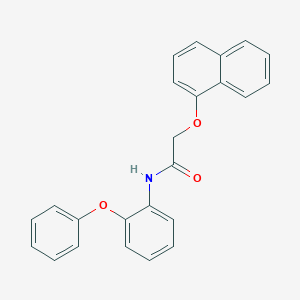
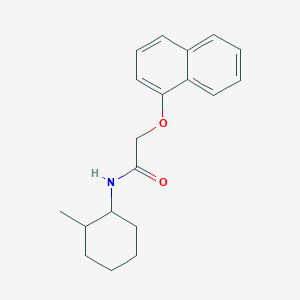
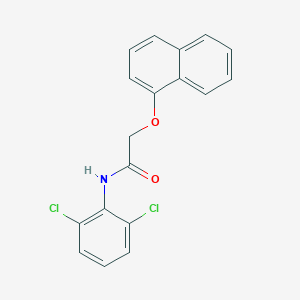

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate](/img/structure/B290650.png)
